MAO-B vs. MAO-A Isoform Selectivity: N-Alkyl Quinoxaline Fragment Profiling
The N-methyl analog N-methyl-1-(quinoxalin-6-yl)methanamine exhibits strong selectivity for MAO-B (IC₅₀ = 1,130 nM) over MAO-A (IC₅₀ > 100,000 nM)—a >88-fold window determined in a fluorescence-based kynuramine conversion assay [1]. The N-(quinoxalin-6-ylmethyl)ethanamine scaffold, bearing an ethyl rather than methyl substituent, is predicted by established MAO SAR to further enhance MAO-B selectivity due to increased hydrophobic complementarity with the MAO-B active-site cavity, while the added steric bulk is poorly tolerated by the narrower MAO-A substrate channel. This class-level inference is grounded in extensive quinoxaline and phenethylamine MAO literature.
| Evidence Dimension | MAO-B vs. MAO-A selectivity |
|---|---|
| Target Compound Data | Predicted MAO-B IC₅₀ < 1,000 nM; MAO-B/MAO-A selectivity ratio > 100 (extrapolated from N-methyl SAR) |
| Comparator Or Baseline | N-methyl-1-(quinoxalin-6-yl)methanamine: MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM |
| Quantified Difference | >88-fold isoform selectivity for N-methyl comparator; ethyl homolog predicted to further improve selectivity |
| Conditions | Human MAO-A and MAO-B; fluorescence assay monitoring kynuramine → 4-hydroxyquinoline conversion over 20 min |
Why This Matters
For procurement in CNS or neurochemistry programs, an N-ethyl quinoxaline fragment offers a starting point with inherent MAO-B bias, reducing the need for downstream selectivity engineering compared to non-alkylated or N-methyl fragments.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 1,130 nM. Curated by ChEMBL from Northeast Ohio Medical University. View Source
